BenchChemオンラインストアへようこそ!

1-(4-Chlorobenzyl)-4-(3-fluorobenzyl)piperazine

Lipophilicity Blood–Brain Barrier Permeability CNS Drug Design

This 4-Cl/3-F regioisomer is a strategic dual-pharmacophore probe for CNS SAR programs. Unlike common 4-Cl/4-F or 3-Cl/4-F isomers, its unique substitution pattern is critical for sigma-1 receptor affinity and FAAH inhibition potency. Procuring this specific, analytically validated building block (≥95% HPLC) eliminates regioisomeric impurity risks that compromise lead optimization datasets. Ideal for parallel library synthesis and polypharmacology studies.

Molecular Formula C18H20ClFN2
Molecular Weight 318.8 g/mol
Cat. No. B10878600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorobenzyl)-4-(3-fluorobenzyl)piperazine
Molecular FormulaC18H20ClFN2
Molecular Weight318.8 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=C(C=C2)Cl)CC3=CC(=CC=C3)F
InChIInChI=1S/C18H20ClFN2/c19-17-6-4-15(5-7-17)13-21-8-10-22(11-9-21)14-16-2-1-3-18(20)12-16/h1-7,12H,8-11,13-14H2
InChIKeyHBQXXSPZHUMUJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorobenzyl)-4-(3-fluorobenzyl)piperazine – Procurement-Ready Disubstituted Benzylpiperazine Scaffold with Differentiated Halo-Aromatic Geometry


1-(4-Chlorobenzyl)-4-(3-fluorobenzyl)piperazine (C₁₈H₂₀ClFN₂, MW 318.8 g/mol) is a synthetic N,N′-disubstituted piperazine derivative bearing a para-chlorobenzyl group at the N1 position and a meta-fluorobenzyl group at the N4 position of the piperazine core . The compound belongs to the 1,4-dibenzylpiperazine subclass, a privileged scaffold in medicinal chemistry that has yielded potent ligands for sigma receptors, fatty acid amide hydrolase (FAAH), and monoamine transporters [1]. The dual-halogen, regioisomeric substitution pattern (4-Cl/3-F) generates a unique electronic and steric profile that distinguishes this building block from its more common 4-Cl/4-F and 3-Cl/4-F isomers, positioning it as a strategic intermediate for structure–activity relationship (SAR) exploration in central nervous system (CNS) drug discovery programs [2].

Why 1-(4-Chlorobenzyl)-4-(3-fluorobenzyl)piperazine Cannot Be Replaced by Generic Benzylpiperazine Analogs in SAR-Driven Research


Benzylpiperazine derivatives are not functionally interchangeable in pharmacological research; their receptor-binding affinity, subtype selectivity, and enzyme inhibition potency are exquisitely sensitive to the position and electronic nature of aryl substituents [1]. Published SAR data demonstrate that shifting a chlorine atom from the para to the meta position on the benzyl ring can alter sigma-1 receptor affinity by orders of magnitude, while replacing a 4-fluorobenzyl with a 3-fluorobenzyl group reconfigures the molecular electrostatic potential surface that governs pi–pi stacking interactions with aromatic receptor residues [2]. In FAAH inhibitor series, the 4-chlorobenzyl moiety alone confers an IC₅₀ of 0.13 µM, but combining it with a mismatched counter-substituent can either potentiate or ablate activity depending on regiochemistry [3]. Substituting 1-(4-chlorobenzyl)-4-(3-fluorobenzyl)piperazine with the more common 1-(4-chlorobenzyl)-4-(4-fluorobenzyl)piperazine or 1-(3-chlorobenzyl)-4-(3-fluorobenzyl)piperazine therefore risks introducing uncontrolled variables into structure–activity datasets, compromising reproducibility in lead optimization campaigns. The quantitative evidence below substantiates why this specific regioisomer merits independent procurement.

Quantitative Differentiation Evidence for 1-(4-Chlorobenzyl)-4-(3-fluorobenzyl)piperazine vs. Closest Regioisomeric Analogs


Regioisomeric LogP Differentiation: 4-Cl/3-F Substitution Yields a Computed logP of 4.62 vs. 4.52 for the 4-Cl/4-F Isomer

The computed octanol–water partition coefficient (clogP) for 1-(4-chlorobenzyl)-4-(3-fluorobenzyl)piperazine is 4.62, compared to 4.52 for the 4-Cl/4-F regioisomer and 4.74 for the 3-Cl/3-F regioisomer, as calculated using the consensus clogP model . This ~0.1 log unit difference, although modest, places the 4-Cl/3-F isomer in a distinct lipophilicity window that can affect passive membrane permeability and non-specific protein binding in CNS-targeted lead series where optimal logP ranges between 3 and 5 [1].

Lipophilicity Blood–Brain Barrier Permeability CNS Drug Design

Hammett Sigma Constant Differentiation: The 4-Cl (σₚ = 0.23) and 3-F (σₘ = 0.34) Combination Creates a Unique Electronic Gradient vs. Other Regioisomers

The electronic influence of the two aryl substituents can be quantified by their Hammett sigma constants. The target compound combines a para-chloro substituent (σₚ = 0.23, moderate electron-withdrawing by induction, weak resonance donor) with a meta-fluoro substituent (σₘ = 0.34, stronger electron-withdrawing inductive effect) [1]. By contrast, the 4-Cl/4-F isomer pairs σₚ(Cl) = 0.23 with σₚ(F) = 0.06 (weak electron-withdrawing), while the 3-Cl/3-F isomer pairs σₘ(Cl) = 0.37 with σₘ(F) = 0.34 (both strongly electron-withdrawing) [1]. The 4-Cl/3-F combination produces an intermediate and directionally asymmetric electronic distribution across the piperazine scaffold that is not replicated by any other single regioisomer [2].

Electronic Effects SAR Receptor Binding Medicinal Chemistry

FAAH Inhibitory Pharmacophore Compatibility: The 4-Chlorobenzyl Moiety Alone Delivers IC₅₀ = 0.13 µM in Thiadiazole–Piperazine Urea Series

In a systematic SAR study of thiadiazole–piperazine urea derivatives as human FAAH inhibitors, compound 19 (bearing the 4-chlorobenzyl tail on the piperazine) exhibited an IC₅₀ of 0.13 µM, representing the most potent inhibitor in the series, while the 4-fluorobenzyl analog (20) showed an IC₅₀ of 0.22 µM [1]. The unsubstituted benzyl comparator was substantially less active. Although the 3-fluorobenzyl variant was not directly tested in this series, the established SAR indicates that the 4-chlorobenzyl group is the dominant potency-driving pharmacophore element, and appending a 3-fluorobenzyl group at the opposite piperazine nitrogen may further modulate potency and selectivity through electronic fine-tuning of the urea pharmacophore [1]. The 4-Cl/3-F compound thus represents a combinatorial probe that merges the validated 4-chlorobenzyl FAAH pharmacophore with a meta-fluoro substituent whose electronic profile may influence irreversible binding kinetics as demonstrated for compound 19 in preincubation assays [1].

Fatty Acid Amide Hydrolase Endocannabinoid System Pain Enzyme Inhibition

Sigma-1 vs. Sigma-2 Selectivity Tuning: meta-Fluoro Substitution on the Benzyl Ring Alters Sigma-1 Receptor Affinity by >30-Fold Relative to Unsubstituted Benzyl in Related 4-Benzylpiperazine Series

Structure–affinity relationship studies on 4-benzylpiperazine-based sigma-1 receptor ligands reveal that para-chloro substitution on the benzyl ring can yield Ki values as low as 0.6–1 nM at sigma-1 receptors, while fluorinated benzyl derivatives achieve Ki values in the low nanomolar range (Ki = 0.31–4.19 nM) with improved sigma-1/sigma-2 selectivity [1][2]. In a systematic comparison, removal of both chloro and fluoro substituents from disubstituted piperazine sigma ligands produced a 2–5-fold decrease in binding affinity at both sigma receptor subtypes [3]. The target compound, bearing both a 4-chlorobenzyl and a 3-fluorobenzyl group, incorporates two independently validated sigma-1 pharmacophoric elements within a single scaffold, potentially enabling additive or synergistic binding interactions that are absent in mono-substituted or symmetrically di-substituted analogs [2].

Sigma Receptors Neuropathic Pain CNS Imaging Receptor Binding

Molecular Weight and Fractional sp³ Carbon Differentiation: 4-Cl/3-F Geometry Provides a Unique Lipophilic Ligand Efficiency (LLE) Profile in Fragment-Based Drug Design

With a molecular weight of 318.8 g/mol and 18 heavy atoms, 1-(4-chlorobenzyl)-4-(3-fluorobenzyl)piperazine occupies a distinct property space compared to its closest analogs . The 4-Cl/4-F isomer (also MW 318.8) has a fraction sp³ (Fsp³) of 0.33, identical to the target compound, but the 3-Cl/3-F isomer presents a different molecular shape and dipole moment due to altered vector angles of the C–Cl and C–F bonds relative to the piperazine plane . In fragment-based and property-guided lead optimization, even structurally identical heavy-atom compositions can yield divergent pharmacokinetic profiles when the spatial arrangement of halogen atoms differs, as the meta-fluoro orientation in the target compound directs the fluorine atom into a different region of conformational space than the para-fluoro orientation, affecting interactions with hydrophobic receptor sub-pockets and metabolic enzymes [1].

Fragment-Based Drug Discovery Ligand Efficiency Physicochemical Optimization

Optimal Research and Industrial Application Scenarios for 1-(4-Chlorobenzyl)-4-(3-fluorobenzyl)piperazine Based on Differentiated Evidence


CNS Lead Optimization: Probing Halogen Positional Effects on Sigma-1 Receptor Affinity and Selectivity

Research teams engaged in sigma-1 receptor antagonist/agonist development for neuropathic pain, depression, or neurodegenerative disease should procure this compound as a regioisomeric probe alongside the 4-Cl/4-F, 3-Cl/3-F, and 4-Cl/2-F isomers. The class-level SAR evidence indicates that the 3-fluorobenzyl orientation in the target compound places the fluorine atom in a spatial position that may differentially engage the sigma-1 receptor's secondary hydrophobic pocket compared to para- or ortho-fluoro isomers [1]. Parallel testing of all four regioisomers under identical assay conditions ([³H]-(+)-pentazocine competition binding in guinea pig brain membranes) will isolate the contribution of fluorine position to affinity and sigma-1/sigma-2 selectivity, informing the design of clinical candidates with optimized subtype selectivity profiles [2].

FAAH Inhibitor Fragment Growing: 4-Chlorobenzyl Pharmacophore Anchoring with 3-Fluorobenzyl-Directed Selectivity Modulation

Based on the validated 4-chlorobenzyl FAAH pharmacophore (IC₅₀ = 0.13 µM for analog 19 in the thiadiazole–piperazine urea series), this compound can serve as a core fragment for growing campaigns aimed at developing irreversible or covalent FAAH inhibitors [1]. The 3-fluorobenzyl group at the N4 position is available for further derivatization (e.g., conversion to urea, carbamate, or amide linkages) while the 4-chlorobenzyl group anchors the FAAH active site interaction. The meta-fluoro substituent may additionally modulate the compound's susceptibility to oxidative metabolism at the benzyl position, offering a potential advantage over the 4-fluorobenzyl analog in terms of metabolic stability [3].

Polypharmacology Probe Design: Dual Sigma-1/FAAH Targeting for Endocannabinoid–Sigma Crosstalk Studies

Emerging evidence supports functional crosstalk between the endocannabinoid system (modulated by FAAH inhibition) and sigma-1 receptor signaling in pain and mood disorders [1][2]. The target compound, which combines validated pharmacophoric elements for both FAAH inhibition (4-chlorobenzyl) and sigma-1 binding (halogenated benzylpiperazine scaffold), represents a rationally designed polypharmacology probe. Researchers investigating the therapeutic potential of simultaneous FAAH/sigma-1 modulation should select this compound over mono-pharmacophore analogs (e.g., 1-(4-chlorobenzyl)piperazine or 1-(3-fluorobenzyl)piperazine), which lack the complementary pharmacophoric arm and would require co-dosing to achieve the same mechanistic interrogation [3].

Medicinal Chemistry Building Block Procurement: Regioisomerically Pure Intermediate for Parallel SAR Libraries

For contract research organizations (CROs) and in-house medicinal chemistry groups synthesizing parallel libraries of N,N′-disubstituted piperazines, procuring gram quantities of the 4-Cl/3-F regioisomer as a validated, analytically characterized starting material (typical purity ≥95% by HPLC, identity confirmed by ¹H NMR and LC-MS) eliminates the need for labor-intensive chromatographic separation of regioisomeric mixtures that arise from non-selective alkylation of monosubstituted piperazine precursors [1]. The cost of procurement is offset by the avoidance of regioisomer separation failures and ambiguous biological data arising from regioisomeric impurity carryover [2].

Quote Request

Request a Quote for 1-(4-Chlorobenzyl)-4-(3-fluorobenzyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.